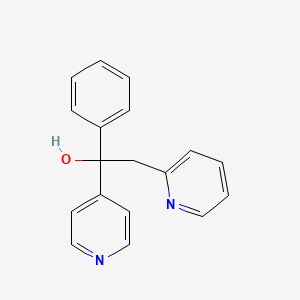

a-Phenyl-a-4-pyridinyl-2-pyridineethanol

Description

Significance of Pyridine-Containing Scaffolds in Molecular Research

The pyridine (B92270) ring is a fundamental structural motif in chemistry, recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This is due to its presence in a vast number of biologically active compounds and approved pharmaceuticals. rsc.orgdovepress.com Pyridine, an isostere of benzene (B151609), is a nitrogen-bearing heterocycle that can act as a polar and ionizable aromatic unit, often improving the solubility and bioavailability of molecules. researchgate.net

The significance of pyridine scaffolds is underscored by their prevalence in drugs targeting a wide array of diseases. rsc.org These include treatments for cancer, central nervous system (CNS) disorders, viral infections, and inflammatory conditions. rsc.orgdovepress.com Between 2014 and 2023, the U.S. Food and Drug Administration (FDA) approved 54 drugs containing a pyridine ring. rsc.org The global market for pyridine and its derivatives reflects this importance, with a valuation of USD 1,274.0 million in 2024 and a projection to grow, driven by its applications in pharmaceuticals and agrochemicals. grandviewresearch.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Abiraterone Acetate (B1210297) | Prostate Cancer |

| Crizotinib | Cancer |

| Delavirdine | HIV/AIDS |

| Isoniazid | Tuberculosis |

| Piroxicam | Arthritis (NSAID) |

| Roflumilast | COPD |

| Tacrine | Alzheimer's Disease |

Source: dovepress.comresearchgate.net

The pyridine framework's utility also extends to its role as a precursor, solvent, and reagent in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for creating complex molecular architectures. researchgate.net

Overview of Alpha-Substituted Pyridineethanols in Chemical Synthesis and Theoretical Studies

Alpha-substituted pyridineethanols are a subclass of pyridine derivatives characterized by a hydroxyl group on the beta-carbon and one or more substituents on the alpha-carbon of an ethyl chain attached to a pyridine ring. The synthesis of such pyridine derivatives can be achieved through a variety of established and novel chemical reactions.

Common synthetic strategies for pyridine rings include condensation reactions, metal-catalyzed cross-coupling, and cycloaddition reactions. ijpsonline.comorganic-chemistry.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis and the Bohlmann-Rahtz pyridine synthesis are classic methods for constructing the pyridine core. organic-chemistry.org More modern approaches involve the addition of Grignard reagents to pyridine N-oxides or copper-mediated cross-coupling reactions to introduce substituents at specific positions on the ring. organic-chemistry.org

The synthesis of pyridine ethanol (B145695) derivatives, specifically, has been detailed in patent literature, describing methods that involve the reaction of a pyridine precursor with an aldehyde in the presence of a base like a tertiary amine. google.com The construction of a complex molecule like a-Phenyl-a-4-pyridinyl-2-pyridineethanol would likely involve a multi-step synthesis, potentially utilizing organometallic reagents to couple the pre-formed pyridine and phenyl rings to a central carbonyl-containing precursor, followed by reduction to the final alcohol. The use of α-haloketones as building blocks is another common strategy in heterocyclic synthesis, as they are highly reactive towards nucleophiles. nih.gov

Table 2: General Synthetic Approaches for Pyridine Derivatives

| Reaction Type | Description |

|---|---|

| Condensation Reaction | Involves the reaction of compounds like O-acetyl ketoximes and α,β-unsaturated aldehydes, often catalyzed by a metal salt and an amine. organic-chemistry.org |

| Wittig Reaction | A method for forming alkenes, which can be precursors to substituted pyridines, from aldehydes and phosphorus ylides. ijpsonline.comorganic-chemistry.org |

| Metal-Catalyzed Coupling | Utilizes catalysts (e.g., copper, palladium) to form C-C bonds, attaching various substituents to the pyridine ring. organic-chemistry.org |

Research Trajectories for Complex Pyridineethanol Derivatives

The future of research into complex pyridineethanol derivatives is directed toward the synthesis of novel, structurally diverse molecules for evaluation in drug discovery programs and materials science. The ability to create molecules with precise three-dimensional arrangements of functional groups, such as in this compound, is of high interest.

A key research trajectory involves the development of more efficient and selective synthetic methods. This includes one-pot syntheses and domino reactions that can construct complex pyridine cores in fewer steps, which is both time-saving and environmentally friendlier. organic-chemistry.org The use of microwave-assisted synthesis and novel catalysts, such as a bifunctional palladium-on-carbon/solid acid catalyst, is accelerating the discovery of new derivatives. organic-chemistry.org

Furthermore, research is focused on exploring the structure-activity relationships of these complex molecules. For example, studies on 5-substituted pyridine analogues have investigated how bulky substituents on the pyridine ring influence binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors, identifying potent agonists and antagonists. nih.gov The synthesis of libraries of diverse pyridine-containing compounds remains a crucial strategy for identifying new lead compounds for a wide range of therapeutic targets. nih.govrsc.org The continued exploration of the chemical space around the pyridine scaffold is expected to yield new molecules with significant biological and material properties. grandviewresearch.com

Structure

2D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(15-6-2-1-3-7-15,16-9-12-19-13-10-16)14-17-8-4-5-11-20-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHHQGWIXJULBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)(C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of A Phenyl a 4 Pyridinyl 2 Pyridineethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For a-Phenyl-a-4-pyridinyl-2-pyridineethanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides definitive evidence of its covalent framework and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the protons on each of the three aromatic rings. The protons on the 2-pyridinyl ring are typically observed with characteristic downfield shifts, particularly the proton at the 6-position due to its proximity to the nitrogen atom. The 4-pyridinyl ring protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted system. The phenyl group protons would resonate in the aromatic region, with potential for complex splitting patterns depending on their environment. A key signal would be the singlet for the hydroxyl (-OH) proton, the chemical shift of which is sensitive to solvent, concentration, and temperature, and which would disappear upon D₂O exchange. youtube.com

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbinol carbon (the central sp³-hybridized carbon bonded to the hydroxyl group) would appear in the 70-80 ppm range. rsc.org The carbons of the pyridine (B92270) rings would be observed at lower field compared to the phenyl ring carbons, with those adjacent to the nitrogen atoms being the most deshielded.

Hypothetical ¹H and ¹³C NMR Data

| Hypothetical NMR Data for this compound (in CDCl₃) | ||

|---|---|---|

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -OH | ~5.8 (s, 1H) | - |

| Central C | - | ~78.5 |

| 2-Pyridinyl-H3' | ~7.3 (d) | ~121.5 |

| 2-Pyridinyl-H4' | ~7.7 (t) | ~136.8 |

| 2-Pyridinyl-H5' | ~7.2 (t) | ~122.5 |

| 2-Pyridinyl-H6' | ~8.6 (d) | ~148.0 |

| 4-Pyridinyl-H2'', H6'' | ~8.5 (d) | ~150.0 |

| 4-Pyridinyl-H3'', H5'' | ~7.4 (d) | ~121.8 |

| Phenyl (ortho) | ~7.5 (d) | ~127.0 |

| Phenyl (meta) | ~7.3 (t) | ~128.5 |

| Phenyl (para) | ~7.2 (t) | ~127.8 |

To unambiguously assign the proton and carbon signals, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. For instance, it would show a correlation between H3' and H4', H4' and H5', and H5' and H6' of the 2-pyridinyl ring, confirming their connectivity. Similarly, correlations between the ortho, meta, and para protons of the phenyl ring and between the protons of the 4-pyridinyl ring would be observed.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J_CH). An HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, providing insight into the molecule's three-dimensional conformation in solution. Cross-peaks would be expected between protons on different aromatic rings if they are spatially close. For example, a NOESY cross-peak between the ortho-protons of the phenyl ring and the 3',5'-protons of the 4-pyridinyl ring would indicate a specific rotational conformation. acs.org

The central carbinol carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. While standard NMR of a racemic mixture will not distinguish between enantiomers, specialized NMR techniques can be employed. The use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, causing the corresponding protons and carbons of the two enantiomers to resonate at slightly different frequencies, allowing for the determination of enantiomeric purity. Furthermore, NOESY experiments on such diastereomeric complexes can help establish the relative configuration by identifying key spatial relationships. acs.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₈H₁₅N₃O, Molecular Weight: 289.33 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 290.

The fragmentation of the molecular ion is expected to follow pathways characteristic of tertiary alcohols and aromatic nitrogen heterocycles. libretexts.orgyoutube.com

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbinol carbon. youtube.comlibretexts.org This would result in the loss of one of the aromatic radicals (phenyl, 2-pyridyl, or 4-pyridyl). The most stable resulting oxonium ion would likely produce the most intense peak. For example, loss of a phenyl radical (•C₆H₅) would yield a fragment ion at m/z 213.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols, which would produce an ion [M+H - H₂O]⁺ at m/z 272. libretexts.org

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions can occur through the loss of neutral molecules like hydrogen cyanide (HCN), leading to further fragment ions. researchgate.netresearchgate.net

Plausible Mass Spectrometry Fragmentation Data

| Hypothetical ESI-MS/MS Fragmentation Data for this compound | |

|---|---|

| m/z | Proposed Fragment Identity |

| 290 | [M+H]⁺ |

| 272 | [M+H - H₂O]⁺ |

| 213 | [M+H - •C₆H₅]⁺ |

| 212 | [M+H - •C₅H₄N]⁺ (loss of pyridyl) |

| 185 | [Di(pyridyl)methane moiety]⁺ |

| 105 | [Phenyl-C=O]⁺ |

| 78 | [Pyridinium]⁺ |

| 77 | [Phenyl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. aps.org

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, which is broadened due to hydrogen bonding. youtube.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain a series of sharp to medium absorptions due to the C=C and C=N stretching vibrations within the phenyl and pyridine rings. A C-O stretching vibration for the tertiary alcohol would be expected around 1150-1050 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes around 1000 cm⁻¹, would be very intense, whereas the O-H stretch would be weak. ias.ac.in This complementarity makes the combined use of IR and Raman spectroscopy a powerful tool for structural confirmation. mdpi.comscilit.com

Characteristic Vibrational Frequencies

| Hypothetical IR and Raman Data for this compound | ||

|---|---|---|

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity (IR / Raman) |

| ~3300 | O-H stretch | Strong, Broad / Weak |

| 3100-3000 | Aromatic C-H stretch | Medium / Medium |

| ~1600, ~1580 | Aromatic C=C and C=N stretch | Medium-Strong / Strong |

| ~1470, ~1430 | Aromatic C=C and C=N stretch | Medium-Strong / Medium |

| ~1100 | C-O stretch (tertiary alcohol) | Strong / Weak |

| ~1000 | Aromatic ring breathing | Weak / Very Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong / Weak |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org Obtaining a suitable single crystal of this compound would allow for its complete solid-state structural elucidation. Based on analogous structures, such as phenyl(pyridin-2-yl)methanol, certain crystallographic features can be anticipated. nih.gov

Hypothetical Crystallographic Data

| Hypothetical Single-Crystal X-ray Data for this compound | |

|---|---|

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.8 |

| c (Å) | ~16.2 |

| β (°) | ~98.5 |

| V (ų) | ~1480 |

| Z | 4 |

In the solid state, the molecule would likely adopt a propeller-like conformation, where the three aromatic rings are twisted out of a common plane to minimize steric repulsion between them. acs.orgresearchgate.net The dihedral angles between the planes of the phenyl, 2-pyridinyl, and 4-pyridinyl rings would be a key structural descriptor.

A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atoms of the pyridine rings are effective acceptors. It is highly probable that a strong O-H···N hydrogen bond would form between the hydroxyl group of one molecule and the nitrogen atom of either the 2-pyridinyl or 4-pyridinyl ring of an adjacent molecule. nih.gov This interaction would likely link the molecules into chains or dimers, which would then pack into a stable three-dimensional lattice stabilized by weaker C-H···π and π-π stacking interactions between the aromatic rings of neighboring molecules. iucr.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl(pyridin-2-yl)methanol |

| (2-Ethylphenyl)(pyridin-4-yl)methanol |

| Di(pyridyl)methane |

Intermolecular Interactions and Crystal Packing Motifs

The three-dimensional assembly of this compound in the solid state is governed by a sophisticated network of non-covalent interactions. The presence of a hydroxyl group (-OH) and two nitrogen-containing pyridine rings facilitates a variety of hydrogen bonding and stacking interactions.

In analogous structures, such as phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds are a dominant feature, linking molecules into helical chains. nih.gov For this compound, it is anticipated that the hydroxyl group will act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings will serve as acceptors. This can lead to the formation of robust supramolecular synthons.

Furthermore, the aromatic nature of the phenyl and pyridine rings predisposes the molecule to engage in π–π stacking interactions. These interactions are crucial in stabilizing the crystal lattice. In related crystal structures, π–π stacking is observed between adjacent chains, with centroid-centroid distances indicating significant orbital overlap. nih.gov For instance, in a zinc complex containing a terpyridine ligand with phenyl substitution, the centroid-centroid distance of the π–π stacking is reported to be 3.678 (4) Å. nih.gov It is also common to observe columnar π-stacking in the crystal structures of poly-pyridine compounds. whiterose.ac.uk

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H | N (pyridine) | - | nih.gov |

| Hydrogen Bond | C-H | O | - | nih.gov |

| π–π Stacking | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring | ~3.7 | nih.gov |

Polymorphism and Co-crystallization Studies of Pyridineethanol Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of crystalline materials. Pyridineethanol derivatives have been shown to exhibit this phenomenon. For example, a mononuclear nickel(II) acetate (B1210297) complex with 2-pyridineethanol crystallizes concomitantly in two polymorphic forms: a triclinic (PĪ) and a monoclinic (P21/c) form. researchgate.net Although the molecular geometry of the complex is similar in both polymorphs, they display notable differences in their spatial arrangement, leading to significantly different crystal densities. researchgate.net

Pseudo-polymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, has also been observed in related compounds. A study on 2-pyridylmethoxy derivatives of p-tert-butylcalix mdpi.comarene revealed the existence of multiple pseudo-polymorphic structures, with the number of forms correlating with the structural rigidity of the macrocycle. mdpi.com

Co-crystallization, a technique to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice, is a promising strategy for pyridineethanol derivatives. The selection of a suitable co-former is guided by the principles of crystal engineering and an understanding of intermolecular interactions. Co-crystals can be designed to enhance properties such as solubility and stability. umich.edu

The formation of co-crystals can be achieved through various methods, including reaction co-crystallization, where the nucleation and growth of the co-crystal are driven by the reduced solubility of the molecular complex. nih.gov This approach has been successfully applied to systems like the carbamazepine:nicotinamide co-crystal. nih.gov For this compound, co-formers containing complementary hydrogen bonding sites, such as carboxylic acids or amides, could be explored to generate novel crystalline phases with tailored properties. Studies have shown that co-crystallizing a non-ionizable drug with an ionizable co-former can impart pH-dependent solubility. umich.edu

| Compound/Complex | Phenomenon | Key Findings | Reference |

| Ni(ac)₂(2-PyEtOH)₂ | Polymorphism | Concomitant crystallization of triclinic and monoclinic forms with different crystal densities. | researchgate.net |

| 2-pyridylmethoxy derivatives of p-tert-butylcalix mdpi.comarene | Pseudo-polymorphism | Number of pseudo-polymorphs correlates with macrocyclic rigidity. | mdpi.com |

| Carbamazepine:nicotinamide | Co-crystallization | Demonstrates the efficacy of reaction co-crystallization methods. | nih.gov |

Theoretical Chemistry and Computational Modeling of A Phenyl a 4 Pyridinyl 2 Pyridineethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can determine its electronic distribution, energy, and a host of other properties. These methods are particularly powerful for analyzing molecules like α-Phenyl-α-4-pyridinyl-2-pyridineethanol, which features a complex interplay of aromatic rings and functional groups.

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For pyridine (B92270) derivatives, DFT methods, such as those using the B3LYP functional, have proven effective in calculating optimized structures and energies. researchgate.netresearchgate.net

The geometry optimization of α-Phenyl-α-4-pyridinyl-2-pyridineethanol would yield critical data on bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape and are crucial for understanding its interactions. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability. For instance, introducing pyridine moieties to a molecular scaffold is a strategy that can be computationally modeled to predict changes in stability and other properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for a-Phenyl-a-4-pyridinyl-2-pyridineethanol (Hypothetical DFT Calculation)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα-C(phenyl) | 1.54 Å |

| Bond Length | Cα-C(4-pyridinyl) | 1.53 Å |

| Bond Length | Cα-C(2-pyridinyl) | 1.53 Å |

| Bond Length | Cα-C(ethanol) | 1.55 Å |

| Bond Angle | Phenyl-Cα-4-Pyridinyl | 110.5° |

| Bond Angle | 4-Pyridinyl-Cα-2-Pyridinyl | 109.8° |

| Dihedral Angle | Phenyl-Cα-C(ethanol)-OH | 60.2° |

| Note: This table is illustrative, showing typical values expected from a DFT/B3LYP calculation. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmalayajournal.org The MEP map displays regions of varying electrostatic potential on the electron density surface. For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the two pyridine rings and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic interaction. malayajournal.org

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmalayajournal.org A smaller gap suggests higher reactivity. In α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the phenyl ring and the hydroxyl group are expected to contribute significantly to the HOMO, while the electron-deficient pyridine rings would be the main contributors to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Significance |

| HOMO | -5.95 | Electron Donor Capability |

| LUMO | -1.85 | Electron Acceptor Capability |

| HOMO-LUMO Gap | 4.10 eV | Chemical Reactivity/Stability |

| Note: These values are representative for a stable organic molecule and illustrate the expected output from FMO analysis. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is particularly effective for studying delocalization effects and intramolecular charge transfer (ICT) phenomena. researchgate.net ICT involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. In α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the phenyl group acts as an electron donor, while the two pyridine rings function as electron acceptors. nih.gov

NBO analysis can quantify the charge transfer between the donor and acceptor moieties by examining the interactions between filled (donor) and empty (acceptor) orbitals. This analysis reveals the stabilization energies associated with these charge transfer interactions, which are crucial for understanding the molecule's electronic properties and reactivity. Studies on related molecules show that such intramolecular charge transfer can be facilitated by the molecular structure and can be influenced by the environment. nih.govresearchgate.netrsc.org

Conformational Analysis and Energy Landscapes

Molecules with multiple single bonds, like α-Phenyl-α-4-pyridinyl-2-pyridineethanol, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Computational methods are essential for exploring the complex potential energy surface of a flexible molecule to locate its stable conformers. nih.gov By systematically rotating the key bonds—specifically the Cα-C bonds connecting the central carbon to the three aromatic rings and the ethanol (B145695) moiety—and performing geometry optimizations, a set of low-energy conformers can be identified. nih.gov The relative stability of these conformers is determined by their calculated energies, with lower energies indicating greater stability.

For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the orientation of the phenyl and two pyridinyl rings relative to each other will define a series of distinct conformers. The stability of these conformers is influenced by a balance of steric hindrance between the bulky rings and stabilizing non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and a pyridine nitrogen.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angles (Ring-Cα-Cα-Ring) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 65°, 175°, -65° | 0.00 |

| 2 | -70°, 170°, 70° | 1.25 |

| 3 | 180°, 60°, -60° | 2.10 |

| Note: This table provides a hypothetical representation of the results from a conformational search, illustrating the energy differences between stable spatial arrangements. |

To map the energy landscape connecting the stable conformers, dihedral angle scans (also known as relaxed potential energy surface scans) are performed. uni-muenchen.deq-chem.com This technique involves systematically varying one or two dihedral angles in discrete steps while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.net Plotting the energy versus the dihedral angle(s) generates a potential energy profile that reveals the energy barriers (transition states) between conformers.

For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, scanning the dihedral angles around the central Cα atom would provide a detailed map of the conformational flexibility. This information is crucial for understanding the dynamic behavior of the molecule, as the ease of interconversion between conformers can influence its chemical and physical properties. This type of analysis has been applied to various organic molecules to understand rotational barriers and conformational pathways. uni-muenchen.deresearchgate.net

Influence of Substituents on Molecular Flexibility and Preferred Conformations

The conformational landscape of this compound is inherently complex due to the rotational freedom around the single bonds connecting the phenyl, 4-pyridinyl, and 2-pyridinyl rings to the central ethanol moiety. The presence of substituents on these aromatic rings can significantly alter the molecule's flexibility and dictate its preferred three-dimensional arrangement.

The introduction of substituents, whether electron-donating or electron-withdrawing, can induce steric and electronic effects that influence the rotational energy barriers of the C-C bonds. For instance, bulky substituents in the ortho positions of the phenyl or pyridine rings would likely increase steric hindrance, restricting the rotation of the rings and favoring more defined, rigid conformations. Conversely, smaller substituents or substitution at the para position might have a lesser steric impact but could still influence the conformational equilibrium through electronic effects.

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can increase electron density in the aromatic rings, potentially affecting intermolecular and intramolecular interactions, including hydrogen bonding with the hydroxyl group. nih.gov Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), on the other hand, reduce electron density and can alter the electrostatic potential surface of the molecule, thereby influencing its interaction with other molecules and its preferred conformation. nih.gov

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model the potential energy surface of substituted analogs of this compound. By calculating the energy of the molecule as a function of the dihedral angles between the aromatic rings, the most stable (lowest energy) conformations can be identified. These studies can reveal how different substituents shift the conformational preferences, for example, from a more extended to a more compact structure, which can have significant implications for the molecule's biological activity or material properties.

The following table illustrates a hypothetical impact of different substituents on the rotational energy barrier and the preferred dihedral angle of the phenyl ring relative to the 2-pyridinyl ring, based on general principles observed in similar molecular systems.

| Substituent (on Phenyl Ring) | Substituent Type | Expected Impact on Rotational Barrier | Predicted Preferred Dihedral Angle (°) |

| -H (unsubstituted) | Neutral | Moderate | ~45 |

| -CH₃ (para) | Electron-Donating | Slightly Lower | ~40 |

| -NO₂ (para) | Electron-Withdrawing | Slightly Higher | ~50 |

| -C(CH₃)₃ (ortho) | Bulky/Electron-Donating | Significantly Higher | ~90 |

This table is illustrative and based on theoretical principles of steric and electronic effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, capturing its flexibility and interactions with its environment. rsc.org

MD simulations can track the conformational transitions of this compound in a simulated environment. rsc.org By solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent, MD can reveal the timescales and pathways of conformational changes. For a flexible molecule like this, the simulations would likely show the phenyl and pyridinyl rings undergoing significant rotational motion.

These simulations can quantify the flexibility of the molecule by analyzing the root-mean-square fluctuation (RMSF) of atomic positions. Regions of high RMSF would indicate greater flexibility. The simulations can also identify and characterize the different conformational states accessible to the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target, for example. The dynamics of the hydroxyl group are also of interest, as its orientation and ability to form hydrogen bonds are key to the molecule's interactions.

The solvent environment plays a critical role in determining the structure and dynamics of this compound. nih.gov MD simulations explicitly including solvent molecules (such as water, methanol, or dimethyl sulfoxide) can capture the specific interactions between the solute and the solvent. nih.govrsc.orgresearchgate.net

The polarity of the solvent can significantly influence the preferred conformation. nih.gov In a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its polar groups (the nitrogen atoms in the pyridine rings and the hydroxyl group) to the solvent. In a nonpolar solvent, intramolecular interactions, such as π-stacking between the aromatic rings, might become more favorable, leading to more compact conformations. researchgate.net

MD simulations can also reveal the structure of the solvent shell around the molecule. The radial distribution function (RDF) can be calculated to show the probability of finding a solvent molecule at a certain distance from a particular atom or group on the solute. This can provide a detailed picture of the hydrogen bonding network between the molecule's hydroxyl and pyridinyl groups and the surrounding solvent molecules.

The following table provides a hypothetical summary of how different solvents might affect key structural parameters of this compound, as would be predicted by MD simulations.

| Solvent | Dielectric Constant | Expected Average End-to-End Distance (Å) | Predicted Number of Hydrogen Bonds to Solvent |

| Chloroform | 4.8 | Smaller | Low |

| Methanol | 32.7 | Intermediate | Moderate |

| Water | 80.1 | Larger | High |

This table is illustrative and based on general principles of solvent effects on molecular conformation.

Advanced Computational Spectroscopic Prediction (e.g., GIAO-NMR, TD-DFT UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

GIAO-NMR: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the calculation of NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These calculations are typically performed using DFT. For this compound, GIAO calculations could help to assign the complex array of signals expected for the three aromatic rings and the ethanol backbone. The predicted chemical shifts would be sensitive to the molecule's conformation, and comparing calculated spectra for different conformers with experimental data could help to determine the dominant conformation in solution.

TD-DFT UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. It can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, with its multiple aromatic chromophores, the UV-Vis spectrum is expected to show several absorption bands corresponding to π-π* transitions within the phenyl and pyridine rings. TD-DFT calculations can help to assign these transitions and understand how the electronic structure of the molecule gives rise to its absorption properties. The calculations can also predict how the spectrum might change with substitution or in different solvent environments.

The following table presents hypothetical predicted spectroscopic data for this compound based on typical values obtained for similar compounds.

| Spectroscopic Parameter | Predicted Value | Computational Method |

| ¹H NMR (aromatic region) | 7.0 - 8.8 ppm | GIAO-DFT |

| ¹³C NMR (aromatic region) | 120 - 160 ppm | GIAO-DFT |

| UV-Vis λ_max 1 | ~260 nm | TD-DFT |

| UV-Vis λ_max 2 | ~280 nm | TD-DFT |

This table is illustrative and based on typical spectroscopic data for phenyl and pyridine containing compounds.

Molecular Interactions and Recognition Mechanisms of A Phenyl a 4 Pyridinyl 2 Pyridineethanol

In Vitro Ligand Binding Studies with Model Biological Targets

In vitro assays are fundamental to characterizing the interaction of a compound with specific biological molecules in a controlled environment, free from the complexities of a whole organism. These studies provide direct evidence of binding and can reveal the compound's affinity, selectivity, and mode of action at a molecular level.

Receptor Binding Assays for Mechanistic Understanding

Receptor binding assays are crucial for determining if and how a compound interacts with a specific receptor. For compounds like α-Phenyl-α-4-pyridinyl-2-pyridineethanol, which contains structural motifs common in neurologically active agents, binding to receptors in the central nervous system is a key area of investigation.

Studies on structurally related phenethyl pyridines have utilized competitive radiometric binding assays to determine their affinities for targets such as estrogen receptors (ERα and ERβ). In such assays, the test compound competes with a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity, often expressed as a relative binding affinity (RBA) compared to the endogenous ligand.

Furthermore, functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) signaling assays, are employed to understand the consequence of binding. For instance, in cells expressing a target receptor like the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a compound's effect on the acetylcholine (ACh) concentration-response curve can classify it as an agonist, antagonist, or allosteric modulator. Positive allosteric modulators (PAMs), for example, would enhance the potency or efficacy of the endogenous ligand.

The presence of multiple pyridine (B92270) rings and a phenyl group in α-Phenyl-α-4-pyridinyl-2-pyridineethanol suggests its potential to interact with a variety of receptors where aromatic and hydrogen-bonding interactions are key. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, a common feature in ligands for many G protein-coupled receptors (GPCRs).

Enzyme Interaction Assays Focusing on Binding Modes

Enzymes are another major class of biological targets. Assays to study enzyme interactions can reveal whether a compound acts as an inhibitor or an activator and can provide insights into its binding mode. For a compound with the structural features of α-Phenyl-α-4-pyridinyl-2-pyridineethanol, interactions with kinases, proteases, or metabolic enzymes could be significant.

For example, a derivative of a related compound, α-(trichloromethyl)-4-pyridineethanol, was identified as a potent activator of caspase-3, a key enzyme in apoptosis. semanticscholar.org Interestingly, research indicated that its mechanism did not involve direct binding to the enzyme's active site but rather the modulation of an upstream regulatory protein complex. semanticscholar.org This highlights that interactions are not limited to the catalytic site and can involve allosteric sites that regulate enzyme function.

Enzyme inhibition assays are commonly used to quantify the potency of a compound. These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). For pyridine derivatives, studies have evaluated their inhibitory potential against enzymes like dihydrofolate reductase and PIM-1 kinase, revealing potent activities. nih.govnih.gov The data from such assays are critical for understanding the compound's potential as a therapeutic agent.

A thermal shift melting assay is another technique used to confirm target engagement. acs.org The principle is that a ligand binding to an enzyme's active site will stabilize the protein, leading to an increase in its melting temperature (ΔTm). acs.org This method can be used to compare the binding of a compound to a target enzyme versus a homologous enzyme from a different species (e.g., parasite vs. human) to assess selectivity. acs.org

Characterization of Binding Affinity and Selectivity

Binding affinity refers to the strength of the interaction between a ligand and its target, while selectivity describes its preference for one target over others. Both are critical parameters in drug development. High affinity is often desired for potency, whereas high selectivity is crucial for minimizing off-target effects.

Affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating stronger binding. These values are determined through various binding assays, such as the competitive radiometric assays mentioned earlier. For example, studies on pyridine ring-substituted analogs of epibatidine (B1211577), a potent nicotinic receptor agonist, have shown a wide range of binding affinities for different neuronal nicotinic receptor subtypes. nih.gov The substitution pattern on the pyridine ring can dramatically influence affinity, sometimes by orders of magnitude, for different receptor combinations (e.g., β2-containing vs. β4-containing receptors). nih.gov

Selectivity is determined by comparing the affinity of a compound for its primary target versus other related or unrelated targets. A compound is considered selective if it binds with significantly higher affinity to the intended target. For instance, some analogs of epibatidine show 100- to 3500-fold greater affinity for β2-containing nicotinic receptor subtypes over β4-containing ones. nih.gov

The structural complexity of α-Phenyl-α-4-pyridinyl-2-pyridineethanol, with its three distinct aromatic rings and a chiral center at the ethanol (B145695) bridge, suggests that it could exhibit significant selectivity in its interactions with biological targets. The spatial arrangement of these groups would dictate its fit within a binding pocket, and subtle differences between the binding pockets of various receptors or enzymes could lead to substantial differences in binding affinity.

Table 1: Example Data from In Vitro Binding Assays for Pyridine-Containing Compounds This table presents hypothetical data based on findings for structurally related compounds to illustrate the type of information generated from in vitro assays.

| Compound Class | Target | Assay Type | Parameter | Value | Reference Finding |

|---|---|---|---|---|---|

| Pyridine Derivatives | P. falciparum (CQ-resistant) | In Vitro Anti-malarial | IC₅₀ | 0.0402 µM | A pyridine derivative showed potent activity against chloroquine-resistant Plasmodium falciparum. nih.gov |

| Norchloro-epibatidine Analog | α4β2 Nicotinic Receptor | Radioligand Binding | Ki | 0.005 nM | Epibatidine analogs show high affinity and selectivity for different nicotinic receptor subtypes. nih.gov |

| Norchloro-epibatidine Analog | α3β4 Nicotinic Receptor | Radioligand Binding | Ki | 17.5 nM | |

| Pyridine Derivative | HepG2 Cancer Cells | Cytotoxicity Assay | IC₅₀ | 7.26 µM | A substituted pyridine derivative demonstrated significant cytotoxicity against liver cancer cells. nih.gov |

Computational Docking and Binding Mode Prediction

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand might bind to a protein's active site. These in silico techniques complement experimental data by providing a three-dimensional visualization of the interaction at an atomic level, helping to rationalize observed affinities and guide the design of new, more potent molecules.

Elucidation of Binding Pockets and Key Interacting Residues

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their predicted binding energy. The results can identify the most likely binding mode and the key amino acid residues that form the binding pocket.

For a molecule like α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the binding pocket would likely be a well-defined cavity on the protein surface that can accommodate its bulky phenyl and pyridinyl groups. nih.gov The identification of such pockets is the first step in structure-based drug design. mdpi.com Docking studies on various pyridine-containing ligands have shown that they often insert into the binding pocket of their target, such as the adenine-binding site of kinases. nih.gov

The output of a docking simulation provides a binding energy or score (e.g., in kcal/mol), with more negative values suggesting stronger binding. For example, docking studies of pyridine derivatives against the enzyme Eg5, a cancer target, have identified compounds with binding energies as low as -9.52 kcal/mol. tubitak.gov.tr

Crucially, these simulations highlight the specific amino acid residues that interact with the ligand. For instance, in the binding of pyridine derivatives to the dihydrofolate reductase enzyme, several key hydrogen bonds and hydrophobic interactions were identified that contribute to the binding affinity. nih.gov Similarly, docking of thieno[2,3-b]pyridine (B153569) derivatives into the FOXM1 DNA-binding domain suggested that residues like Val296 and Leu289 play a key role in the interaction. nih.gov For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, one would expect key interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) through π-π stacking and with polar or charged residues (like Serine, Threonine, Aspartate, Glutamate) through hydrogen bonding.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The stability of a protein-ligand complex is determined by the sum of various non-covalent interactions. For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the most significant of these are likely to be hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol linker is a classic hydrogen bond donor and acceptor. The nitrogen atoms within the two pyridine rings are strong hydrogen bond acceptors. nih.gov Computational analyses can predict the formation of these bonds with specific residues in the binding pocket. For example, the hydroxyl group could donate a hydrogen bond to the backbone carbonyl of an amino acid or accept a hydrogen bond from a residue like serine or threonine. The pyridine nitrogens can accept hydrogen bonds from donor residues like asparagine, glutamine, or arginine. acs.org The strength and geometry of these hydrogen bonds are critical for high-affinity binding. nih.gov

π-π Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

π-Alkyl Interactions: An aromatic ring can interact favorably with the alkyl side chains of residues like leucine, isoleucine, and valine. nih.gov

Docking studies on related compounds consistently reveal a combination of these forces. For example, the binding of a 4-chloro phenyl ring from a ligand to the PIM-1 kinase active site was stabilized by lipophilic interactions with nonpolar amino acids such as Leu120 and Val52. nih.gov Similarly, the binding of pyridine derivatives to the kinesin Eg5 was found to be influenced by both hydrogen bond formation and hydrophobic interactions. tubitak.gov.trmdpi.com The interplay of these interactions dictates the orientation and stability of α-Phenyl-α-4-pyridinyl-2-pyridineethanol within its target's binding site.

Table 2: Predicted Interacting Residues and Interaction Types for Pyridine-Based Ligands from Docking Studies This table summarizes findings from computational studies on related compounds to illustrate the nature of predicted molecular interactions.

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference Finding |

|---|---|---|---|---|

| Pyridine Hydrazides | CYP51 (Antifungal Target) | Met512 | Hydrogen Bond | The hydrazide nitrogen formed a strong hydrogen bond with the methionine residue. researchgate.net |

| Diaryl-substituted Pyridines | Eg5 Kinesin | Glu116, Gly117 | Hydrogen Bond | Ligand-enzyme affinity maps showed potential for H-bond interactions with key glutamate (B1630785) and glycine (B1666218) residues. tubitak.gov.tr |

| Thieno[2,3-b]pyridines | FOXM1 DNA-Binding Domain | Val296, Leu289 | π–H bond, Sulfur–H bond | The thieno[2,3-b]pyridine ring was predicted to form specific interactions with valine and leucine. nih.gov |

| Pyrazolyl Pyridine Conjugates | PIM-1 Kinase | Leu120, Val52 | Lipophilic (Hydrophobic) | The 4-chloro phenyl ring exhibited promising lipophilic interactions with nonpolar amino acids in the binding pocket. nih.gov |

| 7-Azaindole-based Inhibitors | GSK-3β Kinase | Phe67 | π–π Stacking | A pyridine ring in the ligand stabilized the side chain through a strong π–π interaction with a phenylalanine residue. acs.org |

Information regarding "a-Phenyl-a-4-pyridinyl-2-pyridineethanol" is not available in publicly accessible scientific literature.

The user's request for an article with a detailed outline concerning its molecular interactions, binding free energy, protein-ligand complex stability, and structure-activity relationships cannot be fulfilled without existing scientific data. Generating such an article would require speculative and fabricated information, which falls outside the scope of providing scientifically accurate content.

General methodologies for the topics outlined in the request, such as absolute binding free energy calculations, molecular dynamics simulations, and structure-activity relationship (SAR) studies, are well-established in the field of computational chemistry and drug discovery. fda.govnih.govgoogle.com These techniques are broadly applied to understand how potential drug molecules interact with biological targets. usp.orgchemicalbook.comwikipedia.org However, the application of these methods to a specific compound like "this compound" requires dedicated research to generate the necessary data.

For context, related chemical structures containing phenyl and pyridine rings are subjects of scientific investigation. For instance, studies on various pyridine derivatives are common in medicinal chemistry due to the prevalence of the pyridine scaffold in many biologically active molecules. usp.org Similarly, compounds with phenyl and pyridinyl groups have been explored for their potential in various therapeutic areas. However, this information on related compounds cannot be extrapolated to accurately describe the specific properties and interactions of "this compound."

Without any specific studies or data on "this compound," it is not possible to provide a scientifically accurate and informative article as requested.

Supramolecular Chemistry of A Phenyl a 4 Pyridinyl 2 Pyridineethanol and Its Assemblies

Self-Assembly Principles and Mechanisms

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For α-Phenyl-α-4-pyridinyl-2-pyridineethanol, the primary driving forces for assembly include metal-ligand coordination and the formation of host-guest complexes, leading to the creation of well-defined supramolecular systems.

Directed Assembly via Metal-Ligand Coordination

The nitrogen atoms within the 2-pyridinyl and 4-pyridinyl rings of α-Phenyl-α-4-pyridinyl-2-pyridineethanol serve as excellent coordination sites for a wide range of metal ions. Pyridine (B92270) and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. jscimedcentral.com The interaction between these nitrogen-based Lewis base sites and a metal center (a Lewis acid) is a powerful tool for directing the assembly of molecules into predictable and highly ordered one-, two-, or three-dimensional structures.

Table 1: Potential Coordination Geometries with Metal Ions

| Metal Ion | Typical Coordination Number | Common Geometries | Potential Assembly Type |

|---|---|---|---|

| Ag(I) | 2, 4 | Linear, Tetrahedral | Helicates, Coordination Chains |

| Cu(II) | 4, 6 | Square Planar, Octahedral | 2D/3D Networks, Metallacycles |

| Pd(II) | 4 | Square Planar | Discrete Cages, Metallacycles |

| Pt(II) | 4 | Square Planar | Discrete Cages, Metallacycles |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | 3D Frameworks (MOFs) |

Host-Guest Interactions and Encapsulation

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule, which has a cavity, and a smaller 'guest' molecule. mdpi.com Supramolecular assemblies of α-Phenyl-α-4-pyridinyl-2-pyridineethanol can act as host systems. The bulky, propeller-like shape of the molecule can prevent dense packing in the solid state, leading to the formation of porous crystalline materials with voids or channels capable of encapsulating smaller guest molecules, such as solvents.

Conversely, the molecule itself can act as a guest, fitting into the pre-organized cavity of a larger host molecule like a cyclodextrin, calixarene, or a self-assembled molecular capsule. The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. mdpi.com Studies involving the crystallization of host compounds from pyridine and its derivatives have shown that specific interactions, such as hydrogen bonds between the host and the pyridyl nitrogen of the guest, are crucial for selective complex formation. researchgate.net The ability to form such complexes is fundamental to applications in separation, sensing, and drug delivery. researchgate.net

Non-Covalent Interactions in Supramolecular Architectures

The stability and structure of supramolecular assemblies derived from α-Phenyl-α-4-pyridinyl-2-pyridineethanol are underpinned by a variety of non-covalent interactions. These weak forces, when acting cooperatively, dictate the precise spatial arrangement of molecules in both the solid state and solution.

Pi-Pi Stacking and Aromatic Interactions

The presence of three aromatic rings (one phenyl, two pyridinyl) makes π-π stacking a dominant interaction in the supramolecular chemistry of this compound. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. nih.gov Several stacking geometries are possible, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

Phenyl-Phenyl Stacking : Interactions between two phenyl rings are well-understood, typically favoring a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion.

Pyridyl-Pyridyl Stacking : The interaction between two electron-deficient pyridine rings can be significant, with observed center-to-center distances ranging from 3.7 to 4.4 Å in crystal structures. researchgate.net

Phenyl-Pyridyl Stacking : This involves an electron-rich phenyl ring and an electron-deficient pyridine ring. This type of donor-acceptor interaction can be particularly strong and geometrically well-defined compared to stacking between identical rings.

Table 2: Characteristics of Aromatic Stacking Interactions

| Interaction Type | Typical Geometry | Typical Energy (kJ/mol) | Key Driving Force |

|---|---|---|---|

| Phenyl-Phenyl | Parallel-Displaced, T-shaped | 5 - 10 | Dispersion, Quadrupole-Quadrupole |

| Pyridyl-Pyridyl | Parallel-Displaced | 10 - 20 | Dispersion, Electrostatic |

C-H...Pi and Anion-Pi Interactions

In addition to π-π stacking, the aromatic rings are involved in other crucial non-covalent interactions.

Anion-π Interactions : This is a non-covalent force between an anion and the face of an electron-deficient aromatic ring. nih.govresearchgate.net The nitrogen atom in a pyridine ring withdraws electron density, creating a positive quadrupole moment on the ring's face, which can interact favorably with anions like halides (Cl⁻, Br⁻, I⁻) or oxoanions. researchgate.net Theoretical and experimental studies have shown these interactions to be energetically significant, with energies in the range of 20-50 kJ/mol. researchgate.net Anion-π interactions are increasingly recognized as a pivotal force in molecular recognition and anion sensing. nih.govnih.gov

Table 3: Properties of C-H...π and Anion-π Interactions

| Interaction | Description | Typical Energy (kJ/mol) |

|---|---|---|

| C-H...π | An interaction between a C-H bond and the face of a π-system. | 2 - 10 |

Hydrogen Bonding Networks in Solid-State and Solution

Hydrogen bonding is one of the most important interactions for directing molecular assembly, due to its strength and directionality. The α-Phenyl-α-4-pyridinyl-2-pyridineethanol molecule contains both a hydrogen bond donor (the hydroxyl group, -OH) and multiple hydrogen bond acceptors (the oxygen of the hydroxyl group and the nitrogen atoms of the two pyridine rings).

This combination of donor and acceptor sites can lead to the formation of robust and extensive hydrogen-bonding networks. Common motifs include:

O-H...N Bonds : Strong hydrogen bonds can form between the hydroxyl group of one molecule and a pyridyl nitrogen of a neighboring molecule.

O-H...O Bonds : The hydroxyl group can also form hydrogen bonds with the oxygen atom of another molecule, leading to chains or cyclic motifs.

These interactions are critical in defining the crystal packing of the molecule. Depending on which donor and acceptor sites are utilized, the molecules can assemble into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The formation of specific hydrogen-bonded dimers or catemers is a recurring theme in the crystal engineering of amino-thiazole and pyridylmethanol derivatives. researchgate.netsoton.ac.uk

Table 4: Common Hydrogen Bonds and Their Geometric Parameters

| Donor (D) | Acceptor (A) | Bond Type | Typical D-A Distance (Å) | Typical D-H...A Angle (°) |

|---|---|---|---|---|

| O-H | O | O-H...O | 2.5 - 2.8 | 150 - 180 |

Co-crystallization and Polymorph Studies

Co-crystallization is a technique within crystal engineering that brings together two or more different molecular components in a crystalline lattice through non-covalent interactions. nih.gov The compound α-Phenyl-α-4-pyridinyl-2-pyridineethanol possesses key functional groups that make it a prime candidate for supramolecular synthesis via co-crystallization. Its structure includes a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and two pyridyl nitrogen atoms, which are effective hydrogen bond acceptors. These features allow for the formation of robust and directional interactions, particularly hydrogen bonds, which are fundamental to the assembly of co-crystals. nih.gov

Research on related structures, such as those containing alcohol and pyridine functionalities, has shown a strong tendency to form co-crystals with dicarboxylic acids. In these systems, predictable hydrogen-bonding patterns, known as supramolecular synthons, are often observed. The most common interactions include the formation of strong hydrogen bonds between the carboxylic acid group of the co-former and the pyridyl nitrogen (O–H···N) or between the hydroxyl group of the pyridineethanol and the carboxylic acid (O–H···O). nih.gov The interplay of these and other weaker interactions, like π-π stacking between aromatic rings and van der Waals forces, dictates the final three-dimensional architecture of the co-crystal. nih.gov

Polymorphism, the existence of a compound in multiple crystalline forms, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can display varied physicochemical properties, including melting point, solubility, and stability. While specific polymorphic studies on α-Phenyl-α-4-pyridinyl-2-pyridineethanol are not extensively detailed in available literature, its molecular flexibility and capacity for varied hydrogen bonding arrangements suggest a high likelihood of polymorphic behavior. The formation of specific polymorphs would be sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of crystallization.

The following table summarizes the primary intermolecular interactions that are anticipated in the co-crystallization of α-Phenyl-α-4-pyridinyl-2-pyridineethanol with various co-formers.

| Co-former Class | Primary Intermolecular Interactions | Potential Supramolecular Structure |

| Dicarboxylic Acids | Strong O–H···N and O–H···O hydrogen bonds | Extended chains, sheets, or 3D networks |

| Phenols | O–H···N hydrogen bonds, π-π stacking | Layered structures or discrete molecular assemblies |

| Other N-heterocycles | N–H···N or C–H···N hydrogen bonds, π-π stacking | Interwoven networks |

Design of Functional Supramolecular Materials Incorporating Pyridineethanol Units

The pyridineethanol moiety is a versatile building block for the rational design of functional supramolecular materials. nih.gov By leveraging the predictable nature of non-covalent interactions, molecules like α-Phenyl-α-4-pyridinyl-2-pyridineethanol can be assembled into highly ordered structures with tailored properties. nih.gov The process of molecular self-assembly, driven by interactions such as hydrogen bonding and π-stacking, allows for the construction of complex architectures from the bottom up. nih.gov

A significant avenue for the application of this compound is in the creation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the two pyridyl rings can act as ligands, coordinating with metal ions to form extended one-, two-, or three-dimensional networks. The specific geometry of the molecule, combined with the choice of metal center, can be used to control the topology and porosity of the resulting framework. Such materials are of great interest for applications in gas storage, separation, and catalysis.

Furthermore, by co-crystallizing α-Phenyl-α-4-pyridinyl-2-pyridineethanol with other functional molecules (co-formers), it is possible to create multi-component materials where the properties of the individual components are combined or enhanced. For instance, incorporating a chromophoric co-former could lead to materials with specific photoluminescent or nonlinear optical (NLO) properties. The adaptability of the supramolecular approach allows for fine-tuning of the material's function by modifying the molecular components. nih.gov The reversible nature of these non-covalent bonds can also impart responsive or adaptive characteristics to the materials. nih.gov

The table below outlines potential functional properties that could be engineered into materials incorporating α-Phenyl-α-4-pyridinyl-2-pyridineethanol units and the strategies to achieve them.

| Functional Property | Design Strategy | Potential Application |

| Porosity | Formation of Metal-Organic Frameworks (MOFs) with metal ions. | Gas storage, molecular separation, catalysis. |

| Luminescence | Co-crystallization with fluorescent molecules; formation of coordination polymers with emissive metal centers. | Chemical sensors, solid-state lighting. |

| Chirality | Use of enantiomerically pure α-Phenyl-α-4-pyridinyl-2-pyridineethanol; co-crystallization with chiral co-formers. | Chiral separation, asymmetric catalysis. |

| Non-Linear Optics | Engineering of non-centrosymmetric crystal structures through judicious selection of co-formers. | Optical data storage, frequency conversion. |

Synthesis and Academic Evaluation of A Phenyl a 4 Pyridinyl 2 Pyridineethanol Derivatives and Analogues

Systematic Modification of the Pyridine (B92270) Ring (e.g., Substituents, Nitrogen Position)

The pyridine rings are central to the chemical character of α-phenyl-α-4-pyridinyl-2-pyridineethanol. Their modification is a key strategy to modulate the electronic and steric properties of the molecule.

Systematic modifications to the pyridine rings can be achieved through various synthetic methodologies. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine rings can significantly alter the electron density of the aromatic system. For instance, the incorporation of groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) as EDGs would be expected to increase the electron density on the pyridine ring, potentially influencing its basicity and nucleophilicity. Conversely, EWGs such as nitro (-NO₂) or cyano (-CN) would decrease the electron density.

The position of the nitrogen atom within the pyridine ring is another critical variable. While the parent compound features a 2-pyridinyl and a 4-pyridinyl moiety, isomers with 3-pyridinyl groups could be synthesized. The position of the nitrogen atom dictates the dipole moment of the ring and its hydrogen bonding capabilities, which in turn affects the molecule's solubility, crystal packing, and interactions with biological targets.

Research on related pyridinophane complexes has demonstrated that 4-substitution of the pyridine ring provides a regulatory handle on the electronic properties of a metal center. nih.gov This principle can be extended to α-phenyl-α-4-pyridinyl-2-pyridineethanol, where substituents on the pyridine rings would directly impact the electronic environment of the entire molecule.

Table 1: Hypothetical Effects of Pyridine Ring Modifications

| Modification | Expected Impact on Electronic Properties | Potential Synthetic Route |

| Introduction of -OCH₃ at the 6-position of the 2-pyridinyl ring | Increased electron density on the ring, enhanced basicity. | Nucleophilic aromatic substitution on a pre-functionalized pyridine. |

| Introduction of -CN at the 4-position of the 4-pyridinyl ring | Decreased electron density, reduced basicity. | Sandmeyer reaction from a corresponding amino-substituted precursor. |

| Isomeric change to a 3-pyridinyl group | Altered dipole moment and hydrogen bonding geometry. | Synthesis from a 3-substituted pyridine precursor. |

Exploration of Variations at the Alpha-Carbon Substituents (e.g., different aryl/heteroaryl groups)

The α-carbon of α-phenyl-α-4-pyridinyl-2-pyridineethanol is a chiral center bearing a phenyl group and two different pyridinyl groups. The nature of these substituents is crucial in defining the three-dimensional shape and electronic distribution of the molecule.

Varying the aryl group from a simple phenyl ring to other substituted aromatic systems allows for a systematic study of structure-activity relationships. For example, replacing the phenyl group with a naphthyl or anthracenyl group would increase the steric bulk and introduce more extensive π-systems, which could lead to enhanced π-π stacking interactions. Introducing substituents on the phenyl ring, such as halogens, alkyl, or alkoxy groups, would modulate its electronic properties and lipophilicity.

A study on phenylsulfonyl pyridine derivatives showed that the reactivity of these compounds could be tuned by substitution on the pyridine or phenyl rings. rsc.org This highlights the importance of the substituents at the core of the molecule in dictating its chemical behavior.

Alterations to the Ethanol (B145695) Moiety (e.g., chain length, heteroatom incorporation)

The ethanol moiety (-CH₂CH₂OH) in α-phenyl-α-4-pyridinyl-2-pyridineethanol provides a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. Modifications to this part of the molecule can have a profound effect on its physical and chemical properties.

Increasing the chain length of the alkanol side chain, for instance to a propanol (B110389) or butanol derivative, would alter the flexibility of the molecule and the positioning of the hydroxyl group relative to the aromatic rings. This could influence intramolecular hydrogen bonding possibilities and the molecule's ability to interact with external molecules.

Incorporating other heteroatoms into this chain could also lead to interesting new properties. For example, replacing the methylene (B1212753) group adjacent to the hydroxyl with an oxygen atom would create an ether linkage, while replacing it with a nitrogen atom would introduce an amino alcohol functionality. These changes would significantly alter the polarity and hydrogen bonding capacity of the side chain.

Impact of Structural Modifications on Spectroscopic Properties and Conformational Preferences

The structural modifications discussed in the previous sections would be expected to have a significant and predictable impact on the spectroscopic properties of the resulting analogues.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to the electronic environment of the chromophores. The introduction of electron-donating or electron-withdrawing groups on the pyridine or phenyl rings would cause shifts in the absorption maxima (λ_max). For example, extending the conjugation by replacing the phenyl group with a larger aromatic system would likely lead to a bathochromic (red) shift. Research on rhenium(I) complexes with substituted pyridine ligands has shown a correlation between the electronic properties of the substituent and the metal-to-ligand charge-transfer (MLCT) emission maxima. researchgate.net A similar principle would apply to the intramolecular charge transfer transitions in the derivatives of α-phenyl-α-4-pyridinyl-2-pyridineethanol.

NMR Spectroscopy: The chemical shifts of protons and carbons in ¹H and ¹³C NMR spectra are highly dependent on their local electronic environment. Substituents on the aromatic rings would cause predictable shifts in the signals of the ring protons and carbons. Furthermore, the conformation of the molecule, particularly the rotation around the single bonds connecting the aromatic rings to the α-carbon, would influence the through-space interactions observed in 2D NMR experiments like NOESY.

Table 2: Predicted Spectroscopic Shifts for Selected Analogues

| Analogue | Modification | Predicted ¹H NMR Shift (relative to parent) | Predicted UV-Vis λ_max Shift (relative to parent) |

| 1 | -NO₂ on 4-position of phenyl ring | Downfield shift for pyridinyl protons | Bathochromic shift |

| 2 | Phenyl replaced by 2-thienyl | Upfield shift for some pyridinyl protons | Hypsochromic or bathochromic, depending on charge transfer character |

| 3 | Ethanol chain extended to propanol | Minimal change in aromatic region, changes in aliphatic region | Minimal change |

Conformational preferences of these analogues would be dictated by a balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds. Computational modeling, in conjunction with experimental NMR data, would be essential to elucidate the preferred solution-state conformations.

Influence of Analogues on Molecular Recognition and Interaction Mechanisms

The structural and electronic diversity of the synthesized analogues provides a rich platform for studying molecular recognition phenomena. The presence of multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine rings) and a hydrogen bond donor (the hydroxyl group) allows for a variety of non-covalent interactions.

The specific arrangement of these functional groups in three-dimensional space, determined by the molecule's conformation, will dictate its ability to bind to specific receptors or host molecules. For instance, analogues with a particular spatial arrangement of hydrogen bond donors and acceptors might exhibit selective binding to a protein active site.

The aromatic rings can participate in π-π stacking and cation-π interactions. The nature and substitution of these rings, as explored in section 7.2, would directly influence the strength and geometry of these interactions. The role of the pyridazine (B1198779) ring, a related diazine, in molecular recognition has been highlighted for its ability to engage in various non-covalent interactions, a principle that is transferable to pyridine-containing structures. blumberginstitute.org

By systematically varying the structure of α-phenyl-α-4-pyridinyl-2-pyridineethanol, it is possible to map the key features required for specific molecular recognition events. This information is invaluable for the rational design of molecules with tailored binding properties for applications in areas such as sensing, catalysis, and drug design.

Future Research Directions and Academic Prospects for A Phenyl a 4 Pyridinyl 2 Pyridineethanol Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of complex molecules like α-Phenyl-α-4-pyridinyl-2-pyridineethanol presents an opportunity to develop and refine synthetic strategies. Future research in this area will likely focus on enhancing efficiency, stereoselectivity, and sustainability.

Traditional methods for creating such structures can be lengthy and produce low yields. However, modern organic synthesis offers several avenues for improvement. numberanalytics.commsesupplies.com Metal-catalyzed cross-coupling reactions, for instance, have become instrumental in constructing intricate heterocyclic architectures with high efficiency. msesupplies.com For the synthesis of α-Phenyl-α-4-pyridinyl-2-pyridineethanol, a convergent approach employing sequential cross-coupling reactions could be highly effective.

A significant challenge and area for innovation lies in the stereoselective synthesis of the chiral alcohol center. Asymmetric synthesis, particularly the use of chiral catalysts, will be crucial. nih.govacs.org Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a promising route to producing enantiopure heteroaromatic alcohols with high yields and excellent enantiomeric excess. nih.govacs.org For example, the asymmetric reduction of a corresponding ketone precursor using an alcohol dehydrogenase could be a key step. nih.gov

Furthermore, the development of one-pot or flow-chemistry processes for the synthesis of this and similar pyridineethanol derivatives would represent a significant advancement, offering improved safety, scalability, and reduced environmental impact. rsc.org Research into late-stage functionalization, where modifications are introduced at the final steps of the synthesis, could also provide rapid access to a library of analogs for structure-activity relationship studies. nih.gov

Potential Synthetic Enhancements:

| Methodology | Potential Advantage | Relevant Research Area |

| Convergent Synthesis | Higher overall yield, easier purification | Cross-coupling reactions |

| Asymmetric Catalysis | High enantioselectivity | Chiral ligands, organocatalysis chemscene.com |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Biocatalysis, enzyme engineering nih.govacs.orgnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control | Process chemistry, microreactors |